DHFR Inhibition Comparison
Methyl 5,7-dichloro-2,3-dihydrobenzofuran-3-acetate exhibits moderate inhibition of bovine liver dihydrofolate reductase (DHFR), with a reported IC50 of 2.99 × 10^4 nM (29.9 µM) in one assay measuring NADPH consumption during conversion of dihydrofolic acid to tetrahydrofolic acid [1]. A separate assay under slightly different conditions (measurement every 1 min for 10 mins) reported an IC50 of 1.80 × 10^4 nM (18.0 µM) [2]. This activity is in stark contrast to a more potent DHFR inhibitor from the same database, BDBM50235580 (CHEMBL4092150), which demonstrated an IC50 of 56.3 nM against the same bovine liver enzyme [3].
| Evidence Dimension | Inhibition of bovine liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 29.9 µM (Assay 1) and IC50 = 18.0 µM (Assay 2) |
| Comparator Or Baseline | Potent DHFR inhibitor BDBM50235580 (CHEMBL4092150) |
| Quantified Difference | Target compound IC50 is approximately 320 to 530 times higher (less potent) than the comparator's 56.3 nM |
| Conditions | In vitro enzymatic assay using bovine liver DHFR, monitoring NADPH oxidation spectrophotometrically at 340 nm, 37°C |
Why This Matters
This quantitative comparison establishes the compound's activity profile as a moderate DHFR binder, differentiating it from high-potency leads and positioning it as a useful tool for studying SAR or as a starting point for optimization.
- [1] BindingDB. Entry for BDBM50378365 (CHEMBL574661). View Source
- [2] BindingDB. Entry for BDBM50438438 (CHEMBL2414374). View Source
- [3] BindingDB. Entry for BDBM50235580 (CHEMBL4092150). View Source
